molecular formula C16H21NO2 B2639860 (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2108388-81-2

(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2639860
CAS No.: 2108388-81-2
M. Wt: 259.349
InChI Key: FARDTWYEUFEAJV-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves a multi-step process. One common approach is the [5+2] cascade reaction, which enables the formation of the bicyclo[3.2.1]octane skeleton . This method involves oxidative dearomatization followed by a series of functional group transformations to introduce the dihydrobenzofuran moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to act as a ligand or inhibitor in various biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with diverse applications.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s bicyclic structure and functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to its unique combination of a bicyclic core with a dihydrobenzofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15-8-13-2-3-14(9-15)17(13)10-11-1-4-16-12(7-11)5-6-19-16/h1,4,7,13-15,18H,2-3,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARDTWYEUFEAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC4=C(C=C3)OCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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